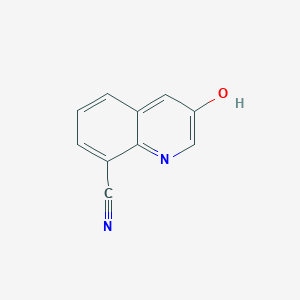

3-Hydroxyquinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(13)6-12-10(7)8/h1-4,6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIARZILFJGEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219817-33-1 | |

| Record name | 3-hydroxyquinoline-8-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Hydroxyquinoline 8 Carbonitrile and Analogues

Established Quinoline (B57606) Synthesis Methodologies

Classical methods for quinoline synthesis, developed over a century ago, remain fundamental in accessing the core structure. These reactions, while sometimes requiring harsh conditions, offer versatility and are often the starting point for more complex derivatives.

Skraup Synthesis and Friedländer Condensation Approaches

The Skraup synthesis is a venerable method for producing quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. For the synthesis of a 3-hydroxyquinoline (B51751) derivative, a suitably substituted aniline would be required. For instance, the reaction of 2-aminophenol (B121084) with a glycerol equivalent under Skraup conditions is a known route to 8-hydroxyquinoline (B1678124). chemicalbook.comgoogle.com Theoretically, starting with a 2-amino-5-cyanophenol could potentially lead to the desired 8-cyano-3-hydroxyquinoline framework, though the specific application of this starting material in a Skraup reaction is not widely documented.

| Reaction | Reactants | Conditions | Product |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature | Quinoline |

| Friedländer Condensation | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base Catalysis | Substituted Quinoline |

The Friedländer condensation provides a more convergent approach to substituted quinolines by reacting an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. researchgate.netnih.gov This reaction can be catalyzed by either acids or bases. For the synthesis of a 3-hydroxyquinoline derivative, a potential strategy would involve the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with an α-hydroxy ketone or a derivative thereof. The versatility of the Friedländer synthesis allows for the pre-installation of substituents on both reactants, offering a modular approach to highly functionalized quinolines.

Diazotization and Alkali Fusion Routes

Diazotization of an amino group on the quinoline ring, followed by hydrolysis of the resulting diazonium salt, is a classical method for introducing a hydroxyl group. For instance, 3-aminoquinoline (B160951) can be converted to 3-hydroxyquinoline via this two-step process. nih.gov This strategy is contingent on the availability of the corresponding amino-substituted quinoline precursor. An explosion hazard has been reported when reacting the diazonium salt of 3-aminoquinoline with potassium ethyl xanthate, highlighting the need for caution with these intermediates. nih.gov

Alkali fusion of quinoline sulfonic acids is another established method for the synthesis of hydroxyquinolines. In this process, a quinoline sulfonic acid is heated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures to replace the sulfonic acid group with a hydroxyl group. patsnap.com For example, 8-hydroxyquinoline can be prepared from quinoline-8-sulfonic acid. patsnap.com This method's applicability to the synthesis of 3-hydroxyquinolines would depend on the selective sulfonation of the quinoline ring at the 3-position, which can be challenging to achieve.

Targeted Functional Group Incorporation Techniques

The synthesis of 3-hydroxyquinoline-8-carbonitrile requires precise methods for the introduction of both the hydroxyl and carbonitrile functionalities onto the quinoline core.

Methodologies for Introducing Hydroxyl Groups onto the Quinoline Core

Beyond the classical diazotization and alkali fusion routes, modern methods for the direct hydroxylation of the quinoline ring have been developed. These can involve electrophilic or nucleophilic hydroxylation strategies. Direct C-H hydroxylation presents an atom-economical approach, though controlling the regioselectivity can be a significant challenge. For instance, meta-selective hydroxylation of quinolines has been achieved through the use of dearomatized intermediates. researchgate.net This approach could potentially be adapted for the introduction of a hydroxyl group at the C3 position.

Strategies for Carbonitrile Group Integration

The introduction of a carbonitrile group onto the quinoline ring can be achieved through several methods. The Sandmeyer reaction is a classic and reliable method for converting an amino group into a nitrile. nih.gov This involves the diazotization of an aminoquinoline followed by treatment with a cyanide salt, typically cuprous cyanide. Therefore, the synthesis of quinoline-8-carbonitrile (B1294725) could be envisioned starting from 8-aminoquinoline.

More contemporary approaches involve the direct C-H cyanation of the quinoline ring. These methods often utilize transition metal catalysts and a suitable cyanide source. Such direct functionalization strategies offer a more streamlined approach compared to the multi-step Sandmeyer reaction.

Modern Synthetic Approaches Applicable to Hydroxyquinoline-Carbonitriles

Recent advances in synthetic organic chemistry offer powerful tools for the construction of complex heterocyclic systems like this compound.

C-H activation has emerged as a transformative strategy for the functionalization of quinoline derivatives. rsc.orgrsc.org This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the quinoline ring, often guided by a directing group. A programmed, multiple C-H functionalization of a 4-hydroxyquinoline (B1666331) scaffold has been demonstrated, showcasing the potential to build significant chemical diversity from a common intermediate. chemrxiv.org Such strategies could be harnessed to sequentially introduce the hydroxyl and carbonitrile groups onto the quinoline core with high regioselectivity.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. rsc.org This technology has been effectively applied to classical quinoline syntheses, such as the Friedländer and Gould-Jacobs reactions, to produce hydroxyquinoline derivatives.

Researchers have utilized microwave assistance for various transformations on the quinoline scaffold. For example, the condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines to form 8-hydroxyquinoline-2-carboxanilides was successfully achieved with good yields (61–79%) under microwave irradiation. nih.gov These enhancements make microwave-assisted synthesis a valuable tool for the rapid generation of libraries of quinoline analogues for screening and development.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinolines

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Friedländer Synthesis (8-Hydroxyquinolines) | Hours, 34% | Minutes, 72% | rsc.org |

| Skraup Synthesis (7-amino-8-methylquinoline) | 3 hours, 40% | 30 minutes, 38% | nih.gov |

| Gould-Jacobs Cyclization | Several hours, Low yield | Shorter time, Enhanced yield | researchgate.net |

Multi-Component Reaction Design for Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all starting materials. rsc.org This approach is prized for its high atom economy, operational simplicity, and ability to quickly generate molecular diversity. rsc.org MCRs are particularly well-suited for the synthesis of complex quinoline derivatives, including those bearing carbonitrile functionalities.

A notable example is the one-pot synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives. This reaction involves the sequential combination of an aromatic aldehyde, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of 1-tetralone, and subsequent cyclization and aromatization to yield the final quinoline-3-carbonitrile product. mdpi.com This strategy allows for the construction of the complex quinoline core in a single, efficient step.

The versatility of MCRs enables the incorporation of a wide range of substituents by simply varying the starting components, making it a powerful tool for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Table 2: Example of a Multi-Component Reaction for Quinoline-3-carbonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

|---|

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have revolutionized the functionalization of heterocyclic scaffolds like quinoline. These methods offer high selectivity and functional group tolerance under relatively mild conditions. rsc.org

For the synthesis of this compound analogues, these reactions can be employed to introduce aryl, vinyl, or alkynyl groups at specific positions on the quinoline ring, provided a suitable halide or triflate precursor is available. For instance, the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used to create biaryl structures commonly found in pharmaceuticals.

Research has demonstrated the successful application of palladium-catalyzed reactions on functionalized quinoline systems. For example, the aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline proceeds with high regioselectivity, allowing for the introduction of a carboxamide group at the 5-position while leaving the 7-iodo group available for subsequent cross-coupling reactions. researchgate.net This highlights the potential for sequential, site-selective functionalization of the 8-hydroxyquinoline core, which is crucial for building complex analogues of the target compound.

Table 3: Selected Palladium-Catalyzed Reactions for Quinoline Functionalization

| Reaction Name | Coupling Partners | Key Features | Application for Quinolines | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Formation of C(sp²)-C(sp²) bonds | Synthesis of biaryl quinolines | |

| Heck | Aryl/Vinyl Halide + Alkene | Arylation/vinylation of alkenes | Synthesis of alkenyl-substituted quinolines | |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Formation of C(sp²)-C(sp) bonds | Synthesis of alkynyl-substituted quinolines | nih.gov |

Gold-Catalyzed Cascade Reactions for Advanced Scaffolds

Gold catalysis has gained prominence as a mild and efficient method for synthesizing complex heterocyclic systems, including quinolines. researchgate.net Gold catalysts, typically cationic, are powerful π-acids that can activate alkynes and allenes towards nucleophilic attack, initiating cascade reactions that rapidly build molecular complexity. jst.go.jpnih.gov These cascade processes, where multiple bond-forming events occur in a single operation, increase the efficiency and convergence of the synthesis. jst.go.jp

One strategy for synthesizing 2-aryl-substituted quinolines involves a gold-catalyzed auto-tandem catalysis. The reaction between an aniline bearing an acetal (B89532) moiety and an aryl alkyne proceeds through a formal [4+2]-cycloaddition. jst.go.jp The gold catalyst first promotes the formation of an amino alkyne intermediate, which then undergoes a 6-endo-dig cyclization to construct the quinoline ring. jst.go.jp

Another approach involves the gold-catalyzed cascade ring-opening and cyclization of 2-alkynylazetidines to form tetrahydroquinolines. bohrium.com While this produces a reduced quinoline core, it demonstrates the power of gold catalysis to rearrange and build complex scaffolds from readily available starting materials. These methodologies offer access to diverse and advanced quinoline structures under mild and neutral conditions, paving the way for the synthesis of novel analogues. researchgate.net

Table 4: Examples of Gold-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Starting Materials | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Auto-Tandem Catalysis | Aniline with acetal moiety + Aryl alkyne | [4+2]-cycloaddition and 6-endo-dig cyclization | 2-Aryl-substituted quinolines | jst.go.jp |

| Cascade Ring-Opening/Cyclization | 2-Alkynylazetidines | Alcoholytic ring-opening followed by intramolecular hydroarylation | Substituted tetrahydroquinolines | bohrium.com |

Chemical Reactivity and Derivatization of 3 Hydroxyquinoline 8 Carbonitrile

Reactivity of the Hydroxyl Moiety

The hydroxyl group at the 3-position significantly influences the chemical character of the quinoline (B57606) ring. Its electron-donating nature activates the aromatic system, and it can also be strategically protected and deprotected to facilitate various synthetic transformations.

Electrophilic Aromatic Substitution Activation

The hydroxyl group in 3-hydroxyquinoline-8-carbonitrile is an activating group for electrophilic aromatic substitution. This is a common property for hydroxyl groups on aromatic rings, which donate electron density to the ring, making it more susceptible to attack by electrophiles. For the related compound 8-hydroxyquinoline (B1678124), the phenolic group makes it susceptible to reactions like electrophilic aromatic substitution and diazonium coupling. mdpi.comsemanticscholar.org Theoretical studies on 8-hydroxyquinoline have shown that electrophilic substitution can occur at various positions on the aromatic rings. orientjchem.org In the case of 4-hydroxyquinoline-3-carbonitrile, the hydroxyl group at the 4-position facilitates electrophilic aromatic substitution at the 8-position.

Hydroxyl Group Protection and Deprotection Methodologies

To prevent unwanted reactions of the hydroxyl group during synthesis, it is often necessary to protect it with a temporary blocking group. This group can later be removed (deprotected) to restore the hydroxyl functionality. The choice of protecting group and the conditions for protection and deprotection are crucial for the success of a synthetic sequence. researchgate.net

Common strategies for protecting hydroxyl groups on quinoline rings include the use of acetyl, tert-butyloxycarbonyl (Boc), and benzyl (B1604629) groups. mdpi.comnih.govscispace.com For instance, the hydroxyl group of 8-hydroxyquinoline can be protected by conversion to an acetyl derivative. mdpi.com Deprotection methods are specific to the protecting group used. For example, acetyl groups can be removed using a carbonate anion-methanol or pyridine-water mixture. mdpi.com The Boc group can be deprotected with hydrogen chloride. nih.gov Benzyl groups are often removed by catalytic hydrogen transfer. scispace.com

Table 1: Examples of Hydroxyl Group Protection and Deprotection in Quinolines

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Reference |

| Acetyl | Acetic Anhydride | Carbonate anion–methanol or pyridine–water | mdpi.com |

| tert-Butyloxycarbonyl (Boc) | Boc Anhydride | Hydrogen Chloride | nih.gov |

| Benzyl | Benzyl Bromide | Catalytic Hydrogen Transfer | scispace.com |

| Methoxymethyl (MOM) | Chloromethyl methyl ether | Hydrochloric acid | |

| tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylsilyl chloride | Not specified | nih.gov |

Reactivity of the Carbonitrile Functional Group

The carbonitrile (cyano) group at the 8-position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to diverse nitrogen-containing compounds.

Nucleophilic Addition Reactions

The carbonitrile group is susceptible to attack by nucleophiles at the electrophilic carbon atom. This can lead to the formation of various functional groups. For example, the carbonitrile group can be reduced to an amine. In a different context, nucleophilic attack of a cyanide ion on an N-oxide-activated quinoline ring has been used to introduce a cyano group.

Transformations to Diverse Nitrogen-Containing Functionalities

The carbonitrile group is a valuable precursor for the synthesis of other nitrogen-containing heterocycles. For instance, the reaction of a carbonitrile with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a triazole ring system. nih.gov In another example, intramolecular cyclization involving a cyano group and an amino group can lead to the formation of a new heterocyclic ring. researchgate.net The cyano group can also be involved in cycloaddition reactions to form more complex polycyclic systems. nih.gov

Annulation and Ring-Closure Reactions

Annulation, the formation of a new ring onto an existing one, and other ring-closure reactions are powerful strategies for building complex molecular architectures. This compound and its derivatives can participate in such reactions to create fused heterocyclic systems.

For example, the reaction of 8-hydroxyquinoline derivatives with α-cyanocinnamonitriles can lead to the formation of pyrano[3,2-h]quinoline derivatives. researchgate.net In a different approach, a one-pot cyclization of 8-cyanoquinoline with a chiral amino benzyl alcohol has been used to prepare a central chiral ligand. thieme-connect.com Furthermore, intramolecular cyclization of an ester derivative of a quinoline in the presence of a base can lead to the formation of a new ring. google.com The development of new synthetic methods for quinoline derivatives, including annulation reactions, is an active area of research. nih.govmdpi.com

Spectroscopic and Advanced Structural Elucidation of 3 Hydroxyquinoline 8 Carbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within 3-hydroxyquinoline-8-carbonitrile.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum of the related compound, 8-hydroxyquinoline-2-carbonitrile, shows a distinct and strong nitrile (C≡N) stretching vibration around 2188-2200 cm⁻¹. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3400 cm⁻¹. researchgate.net Specifically, for 8-hydroxyquinoline (B1678124), a phenolic -OH stretching vibration is observed around 3160 cm⁻¹. researchgate.net

The aromatic nature of the quinoline (B57606) ring is evidenced by C=C and C=N stretching vibrations, which appear in the 1000-1600 cm⁻¹ range. researchgate.net For instance, in 8-hydroxyquinoline, C=C and C=N stretching vibrations are noted around 1000-1600 cm⁻¹. researchgate.net The C-O stretching vibration of the phenolic group in metal complexes of 8-hydroxyquinoline is typically observed around 1106-1120 cm⁻¹. ptfarm.pl

Interactive Table: FTIR Spectral Data for this compound and Related Compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2200 | |

| Hydroxyl (O-H) | Stretch | 3160 - 3400 | researchgate.net |

| Aromatic C=C | Stretch | 1000 - 1600 | researchgate.net |

| Aromatic C=N | Stretch | 1000 - 1600 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for observing the symmetric vibrations of the quinoline ring system. While specific Raman data for this compound is not detailed in the provided results, analysis of related quinoline structures is informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise atomic connectivity and stereochemistry of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For quinoline derivatives, aromatic protons typically resonate in the downfield region of δ 7.0–9.0 ppm. oregonstate.eduresearchgate.net The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. beilstein-journals.org In a related compound, 3-hydroxyquinoline-2-carboxamide, a chelated broad signal for the hydroxyl group at C-2 was observed at δ 13.52. nih.gov The exact positions of the aromatic protons on the quinoline ring are influenced by the electronic effects of the hydroxyl and cyano substituents.

Interactive Table: ¹H NMR Chemical Shift Ranges for Protons in Quinoline Derivatives.

| Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | oregonstate.eduresearchgate.net |

| Hydroxyl Proton | Variable (broad singlet) | beilstein-journals.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of δ 110–120 ppm. oregonstate.edu The carbons of the quinoline ring appear in the aromatic region, typically between δ 110 and 160 ppm. researchgate.net The carbon atom attached to the hydroxyl group (C-OH) is expected to be deshielded and appear at a higher chemical shift, generally in the range of δ 150-160 ppm. libretexts.org Quaternary carbons, those without any attached protons, usually show weaker signals. oregonstate.edu

Interactive Table: ¹³C NMR Chemical Shift Ranges for Carbons in Quinoline Derivatives.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Nitrile Carbon (C≡N) | 110 - 120 | oregonstate.edu |

| Aromatic Carbons | 110 - 160 | researchgate.net |

| C-OH | 150 - 160 | libretexts.org |

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com It is crucial for tracing the connectivity of the protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly powerful for identifying the connections between quaternary carbons and nearby protons, which is critical for piecing together the molecular framework. For instance, in a related structure, HMBC correlations were used to confirm the position of a methoxy (B1213986) group and an acetamide (B32628) moiety. nih.gov

These combined spectroscopic methods provide a detailed and unambiguous structural elucidation of this compound.

High-Resolution Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound (C₁₀H₆N₂O), HRMS provides an accurate mass measurement of the molecular ion, which allows for the unambiguous confirmation of its molecular formula.

The chemical formula for this compound is C₁₀H₆N₂O, with a monoisotopic mass of 170.0480 Da. HRMS analysis can distinguish this from other compounds with the same nominal mass but different elemental compositions. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high resolution of the instrument allows for mass measurements with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's identity.

In addition to confirming the molecular formula, HRMS can provide structural information through the analysis of fragmentation patterns. The fragmentation of the this compound molecular ion would likely involve the loss of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which is a characteristic fragmentation pathway for quinoline derivatives. The initial fragmentation is often the loss of carbon monoxide from the molecular ion. mcmaster.ca

While specific experimental HRMS data for this compound is not widely published, predicted data is available. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

The following table shows predicted m/z values for various adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.05530 |

| [M+Na]⁺ | 193.03724 |

| [M-H]⁻ | 169.04074 |

| [M+NH₄]⁺ | 188.08184 |

| [M+K]⁺ | 209.01118 |

| [M+H-H₂O]⁺ | 153.04528 |

| [M+HCOO]⁻ | 215.04622 |

| [M+CH₃COO]⁻ | 229.06187 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into its electronic transitions. The UV-Vis spectrum of quinoline-based compounds is generally characterized by absorption bands arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent polarity. beilstein-journals.org

For the parent compound, 8-hydroxyquinoline, the electronic spectrum shows bands that can be attributed to intra-ligand and charge transfer transitions. ptfarm.pl In derivatives of 8-hydroxyquinoline, these absorption bands can be shifted to higher or lower wavelengths (bathochromic or hypsochromic shifts) upon chelation with metal ions or changes in the substitution pattern. ekb.eg

In the case of this compound, the presence of the hydroxyl (-OH) and cyano (-CN) groups is expected to influence the electronic distribution and thus the absorption spectrum. The hydroxyl group typically acts as an electron-donating group, while the cyano group is electron-withdrawing. These opposing electronic effects can lead to complex shifts in the absorption maxima compared to unsubstituted quinoline.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy reveals the emission properties of this compound after it absorbs light. Many 8-hydroxyquinoline derivatives are known for their fluorescent properties, making them useful in various applications, including as fluorescent chemosensors for metal ions. mdpi.com

The emission spectrum of a molecule is influenced by its structure, the solvent, and temperature. For instance, tris(8-hydroxyquinolinato)aluminum(III) (Alq3), a well-known derivative, exhibits a strong green emission. escholarship.orgresearchgate.net The emission properties can be tuned by modifying the substituents on the quinoline ring. The introduction of different functional groups can lead to shifts in the emission wavelength and changes in the quantum yield.

The fluorescence of hydroxyquinoline compounds can be quenched or enhanced upon binding to metal ions, a property that is exploited in sensor applications. The emission spectra of metal complexes of 8-hydroxyquinoline have been studied at high pressure, showing that the emission can be dramatically influenced by environmental conditions. pku.edu.cn For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano group would likely result in interesting photoluminescence characteristics. The emission is expected to originate from a ligand-centered π-π* transition. escholarship.org

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific single-crystal structure of this compound has not been reported in the searched literature, the structures of numerous related 8-hydroxyquinoline derivatives and their metal complexes have been determined. mdpi.comscirp.orgnih.gov These studies reveal that the quinoline ring is planar, and the substituents can influence the crystal packing through various intermolecular forces. For example, in the crystal structure of a zirconium(IV) complex with 8-hydroxyquinoline-2-carboxylic acid, the ligand coordinates to the metal center in a tridentate fashion. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal a planar quinoline core. The crystal packing would likely be dominated by hydrogen bonding involving the hydroxyl group and potentially interactions involving the nitrile group. The determination of the crystal structure would provide invaluable information for understanding its solid-state properties and for computational modeling studies.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the crystal structure of a solid sample. It is particularly useful when single crystals of sufficient size and quality for SCXRD are not available. The PXRD pattern is a fingerprint of a crystalline compound. researchgate.net

PXRD has been used to confirm the phase purity of synthesized 8-hydroxyquinoline derivatives and their metal complexes. mdpi.com The experimental PXRD pattern of a bulk powder sample is often compared with a pattern simulated from single-crystal X-ray diffraction data to verify that the bulk material has the same crystal structure as the single crystal. mdpi.com

For this compound, a PXRD analysis would provide its characteristic diffraction pattern. This pattern could be used for phase identification and to assess the crystallinity of a synthesized sample. In the absence of a single-crystal structure, advanced methods can sometimes be used to solve the crystal structure from high-quality powder diffraction data. acs.orgrsc.org The PXRD patterns of metal-organic frameworks incorporating 8-hydroxyquinoline have been used to confirm that the crystalline structure of the framework is maintained after incorporation of the ligand. acs.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a synthesized organic molecule like this compound, this analysis is crucial for verifying its empirical and molecular formula, thus confirming its identity and purity. The most common method for this is combustion analysis, which determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

Detailed Research Findings

The molecular formula for this compound is C₁₀H₆N₂O. Based on this formula, the theoretical elemental composition can be calculated. In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂) gas—are collected and measured, from which the percentages of C, H, and N in the original sample are determined.

While specific experimental data for this compound is not detailed in the publicly available research, the theoretical values provide a benchmark for its elemental composition. For a pure sample, the experimentally determined values are expected to be in close agreement with these theoretical calculations, typically within a margin of ±0.4%.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 70.58%

Hydrogen (H): 3.55%

Nitrogen (N): 16.46%

Oxygen (O): 9.40%

This data is summarized in the table below.

Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 70.58 |

| Hydrogen | H | 3.55 |

| Nitrogen | N | 16.46 |

| Oxygen | O | 9.40 |

Computational and Theoretical Investigations of 3 Hydroxyquinoline 8 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in studying the molecular structure and electronic properties of quinoline (B57606) derivatives. nih.gov By employing methods like the B3LYP functional with a 6-311G(d,p) basis set, researchers can accurately predict theoretical properties that align well with experimental findings. researchgate.net

Geometry Optimization and Energetic Profile Analysis

Theoretical calculations, often using methods like CBS-QB3, are employed to determine the most stable conformers and their relative energies. chemrxiv.org For instance, in the case of 8-hydroxyquinoline (B1678124), calculations show a significant energy difference between conformers, indicating that the equilibrium is heavily shifted towards the more stable form. chemrxiv.org The geometry of quinoline derivatives is optimized using DFT, and parameters such as bond lengths and angles are calculated. bris.ac.uk In the quinoline ring, bond angles of carbon atoms are typically around 120°, which is characteristic of sp2 hybridization. bris.ac.uk These computational results often show good agreement with experimental data obtained from techniques like X-ray diffraction. bris.ac.ukresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netrsc.org The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept an electron. bris.ac.uk The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org For various quinoline derivatives, HOMO-LUMO energy gaps have been calculated using DFT, providing insights into their electronic charge transfer properties. rsc.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 6a | - | - | 3.720 |

| Derivative 6e | - | - | 3.756 |

| Derivative 6n | - | - | 3.597 |

| Derivative 6q | - | - | 3.382 |

| Derivative 6t | - | - | 3.640 |

| Derivative 6ab | - | - | 3.658 |

| Derivative 6al | - | - | 3.938 |

| Derivative 6aq | - | - | 3.793 |

| Derivative 6ar | - | - | 3.760 |

| Derivative 6aw | - | - | 1.878 |

This table is populated with sample data for illustrative purposes and does not represent 3-Hydroxyquinoline-8-carbonitrile itself. The energy gap (ΔE) between HOMO and LUMO determines chemical reactivity and stability. A larger gap indicates lower reactivity and higher stability, while a smaller gap suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual technique used to identify the reactive sites of a molecule by displaying its electrostatic potential on the molecular surface. bris.ac.ukuni-muenchen.de The MEP map uses a color scale to indicate different potential values, where red and yellow regions represent negative potential (electrophilic sites) and blue regions show positive potential (nucleophilic sites). chemrxiv.org For quinoline derivatives, MEP analysis helps to pinpoint the areas most susceptible to electrophilic and nucleophilic attack. bris.ac.ukchemrxiv.org For example, in many such compounds, the regions around oxygen and the quinoline ring are the most electronegative and thus prone to electrophilic attack, while hydrogen atoms are the most electropositive and susceptible to nucleophilic attack. uantwerpen.be

Quantum Chemical Descriptors (Electronegativity, Hardness, Electrophilicity)

Quantum chemical descriptors such as electronegativity, chemical hardness, and electrophilicity are calculated from the HOMO and LUMO energies to further characterize the reactivity of a molecule. bris.ac.ukrsc.org Electronegativity describes the ability of an atom or molecule to attract electrons. Chemical hardness (η) is a measure of resistance to deformation or polarization, with a higher value indicating greater stability. rsc.orgchemrxiv.org The electrophilicity index quantifies the ability of a molecule to accept electrons. rsc.orgchemrxiv.org These descriptors are valuable for comparing the reactivity and stability of different quinoline derivatives. bris.ac.ukuantwerpen.be

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Energy Gaps

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic absorption spectra and optical properties of molecules. nih.govaps.org By performing TD-DFT calculations, typically with a polarizable continuum model (PCM) to simulate solvent effects, the absorption wavelengths (λmax) and oscillator strengths can be predicted. bris.ac.uk These theoretical spectra are then often compared with experimental UV-Vis spectra to validate the computational model. bris.ac.uk The calculated electronic transitions can be attributed to excitations between molecular orbitals, often from the HOMO to the LUMO, and provide insights into the electronic structure and optical band gaps. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations, Particularly for Interfacial Interactions and Adsorption Configurations

Molecular dynamics (MD) simulations offer significant insights into the behavior of this compound and related derivatives at interfaces, particularly their adsorption on metal surfaces. These simulations are crucial for understanding mechanisms such as corrosion inhibition, where the molecule's interaction with a metal surface is paramount.

Studies on similar 8-hydroxyquinoline derivatives reveal that these molecules typically adsorb in a parallel orientation to metal surfaces like Fe(110). acs.orgresearchgate.net This flat adsorption configuration maximizes the contact area between the molecule and the surface, facilitating stronger interactions. MD simulations illustrate that both neutral and protonated forms of quinoline derivatives can be effectively adsorbed, with the specific adsorption strength being influenced by the molecular structure and the surrounding environment, such as acidic conditions found in corrosion processes. acs.orgacs.org

The interaction energy between the inhibitor molecule and the metal surface is a key parameter derived from MD simulations. For various 8-hydroxyquinoline derivatives, these simulations have shown that factors like the length of alkyl chains, the presence of different heteroatoms (N, O, S), and the number of aromatic rings significantly affect the strength of adsorption. acs.org For instance, first-principles density functional theory (DFT) calculations, which often complement MD simulations, have shown strong adsorption energies for related 2-amino-4-arylquinoline-3-carbonitriles (AACs) on an Fe(110) surface, with values ranging from -1.809 to -2.005 eV. acs.org This strong adsorption is indicative of the potential for these molecules to form a stable protective layer.

MD simulations, sometimes in conjunction with Monte Carlo methods, are employed to determine the most probable adsorption configurations. bohrium.comnajah.edu These simulations place the inhibitor molecule in a simulation box with a slab of the metal surface (e.g., Fe(110)) and water molecules to mimic an aqueous corrosive environment. The final, low-energy configuration from the simulation reveals how the molecule orients itself and which atoms are primarily involved in the interaction with the surface. bohrium.com This information is vital for understanding the protective film's nature.

Table 1: Adsorption Characteristics of Quinoline Derivatives on Metal Surfaces from Computational Simulations

Advanced Electronic Structure and Bonding Analysis

Advanced theoretical analyses, primarily using Density Functional Theory (DFT), provide a deep understanding of the electronic structure and bonding characteristics that govern the interfacial behavior of this compound and its analogs. These investigations focus on how the molecule's electronic properties facilitate strong adsorption and interaction with metal surfaces.

A critical aspect of the bonding is the interaction between the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the d-orbitals of the metal. Analysis of related arylquinoline-3-carbonitriles shows a significant hybridization of the molecule's s and p states with the Fe 3d states. acs.org This hybridization points to substantial covalent interactions as a primary bonding mechanism, reinforcing the stability of the adsorbed molecule on the surface. acs.org The process involves a charge transfer mechanism between the active sites of the inhibitor and the metal. acs.org

Several analytical techniques are used to dissect these electronic interactions:

Projected Density of States (PDOS): PDOS analysis confirms the hybridization between the molecular orbitals and the metal's d-orbitals, providing evidence for chemical bond formation. acs.org

Electron Density Difference (EDD): EDD isosurfaces visualize the charge redistribution upon adsorption. These plots show regions of electron accumulation and depletion, highlighting the formation of chemical bonds between specific atoms of the molecule (like carbon and oxygen) and the metal surface atoms. acs.org For a related compound, 2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile (AAC3), DFT calculations showed the formation of one Fe-O bond with a bond distance of 2.081 Å and three Fe-C bonds with distances of 2.290, 2.183, and 2.244 Å. acs.org

Electron Localization Function (ELF): ELF analysis helps in understanding the nature of the chemical bonds. It also indicates that van der Waals interactions, influenced by the presence of multiple nitrogen atoms, play a crucial role in stabilizing the adsorbed molecules. acs.org

Bader Charge Analysis: This method quantifies the charge transfer between the molecule and the surface. Studies on similar quinoline carbonitriles have revealed significant electron gains by carbon atoms, indicating strong electronic interactions and bond formation. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the hyperconjugative interactions and the stabilization energy (E(2)) associated with electron delocalization from donor to acceptor orbitals within the molecule and between the molecule and the surface. dntb.gov.uaeurjchem.com

Molecular Electrostatic Potential (MEP): MEP maps are used to identify the electrophilic and nucleophilic sites of the molecule, predicting the active centers for interaction with the metal surface. bohrium.comdntb.gov.uaeurjchem.com

These computational tools collectively demonstrate that the adsorption is not merely a physical process but involves significant chemical bonding, driven by charge transfer and orbital hybridization, leading to a strongly adhered protective film. acs.org

Table 2: Key Electronic Properties and Bonding Analysis Techniques for Quinoline Derivatives

| Analysis Technique | Information Provided | Relevance to Interfacial Interactions |

|---|---|---|

| Projected Density of States (PDOS) | Orbital hybridization between molecule and metal surface. | Confirms covalent character of the bonding. acs.org |

| Electron Density Difference (EDD) | Visualization of charge redistribution upon adsorption. | Shows regions of bond formation and charge transfer. acs.org |

| Electron Localization Function (ELF) | Nature of chemical bonds and role of van der Waals forces. | Elucidates bonding types and stabilizing interactions. acs.org |

| Bader Charge Analysis | Quantifies charge transfer between molecule and surface. | Measures the extent of electronic interaction. acs.org |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions and stabilization energies. | Details intramolecular and intermolecular charge delocalization. dntb.gov.uaeurjchem.com |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Predicts the active sites for adsorption. bohrium.comdntb.gov.ua |

Coordination Chemistry and Metal Complexation of 3 Hydroxyquinoline 8 Carbonitrile

Ligand Design Principles of Hydroxyquinolines in Metal Coordination

Hydroxyquinolines, particularly 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, are exceptional ligands in coordination chemistry. scispace.comresearchgate.net Their efficacy stems from the presence of a hydroxyl group (-OH) and a nitrogen atom within the quinoline (B57606) ring system, positioned to form stable five- or six-membered chelate rings with metal ions. nih.govgoogle.com The fundamental design principle involves the deprotonation of the hydroxyl group, creating an anionic oxygen donor, and the coordination of the lone pair of electrons on the nitrogen atom to a metal center. This bidentate chelation results in significantly more stable complexes compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. google.com

Formation of Metal Complexes

The primary chelation sites for 3-Hydroxyquinoline-8-carbonitrile in metal complexation are the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. nih.govscirp.org Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the quinoline nitrogen act as a bidentate ligand, coordinating to a metal ion to form a stable chelate ring. ijsr.netnih.gov This (N,O⁻) bidentate coordination is a common feature for hydroxyquinoline-type ligands. rsc.org The formation of this chelate is evidenced by the disappearance of the O-H stretching vibration in the infrared spectra of the metal complexes. ijsr.netnih.govscispace.com

The stoichiometry of metal complexes with hydroxyquinoline derivatives is often found to be 1:2 (metal:ligand), particularly with divalent metal ions. scirp.org For example, studies on 8-hydroxyquinoline have shown the formation of 1:2 complexes with Cu(II), Ni(II), and Co(II). scirp.org The stability of these complexes is quantified by their stability constants (log K). For instance, the stability constant for the 2:1 clioquinol-copper complex has been reported as 2 x 10¹⁰. researchgate.net The affinity of clioquinol (B1669181) for Cu(II) is about an order of magnitude higher than for Zn(II). researchgate.net The stability of metal complexes is a crucial factor, and for some applications, ligands are designed to have very high formation constants with specific metal ions. google.com

| Ligand | Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log K) |

|---|---|---|---|

| Clioquinol | Cu(II) | 2:1 | 10 |

| Clioquinol | Zn(II) | 2:1 | 9 |

| 8-Hydroxyquinoline-5-sulfonate | Mg(II) | - | - |

The position of substituents on the hydroxyquinoline ring significantly impacts the metal ion affinity and the properties of the resulting complexes. rroij.com Electron-donating groups generally increase the electron density on the donor atoms, enhancing their ability to coordinate with metal ions and thus increasing the stability of the complex. rroij.com Conversely, electron-withdrawing groups are expected to have the opposite effect. rroij.com

For example, a study on copper(II) complexes of 8-hydroxyquinoline derivatives showed that a carboxyl group (-COOH) substituent led to higher cytotoxicity in cancer cells compared to a cyano group (-CN), which was attributed to the stronger hydrogen bonding propensity of the carboxylic acid. rsc.org The position of the substituent is also critical; for instance, a methyl group at the 4-position of a related scaffold, 1,2-HOPTO, increased its inhibitory potency against a metalloenzyme more than tenfold, while the same group at the 6-position caused a five-fold decrease in potency. acs.org This highlights the intricate interplay between electronic effects and steric hindrance in determining metal-ligand interactions. acs.org

Synthesis and Characterization of Mixed-Ligand Complex Architectures

Mixed-ligand complexes, where a central metal ion is coordinated to two or more different types of ligands, are of significant interest. ijsr.netchemmethod.com The synthesis of mixed-ligand complexes involving this compound or its parent compound, 8-hydroxyquinoline, typically involves reacting a metal salt with a stoichiometric amount of the primary ligand (e.g., this compound) and a secondary ligand in a suitable solvent. chemmethod.comuobaghdad.edu.iq The reaction mixture is often heated under reflux to facilitate complex formation. chemmethod.com The resulting solid complex can then be isolated by filtration, washed, and dried. chemmethod.com

These complexes are characterized by various analytical and spectroscopic techniques to determine their structure and properties. chemmethod.comuobaghdad.edu.iquobaghdad.edu.iq Elemental analysis is used to confirm the empirical formula and stoichiometry of the complex. ptfarm.pl Molar conductance measurements can indicate whether the complex is an electrolyte or non-electrolyte in a given solvent. ijsr.netptfarm.pl

Spectroscopic Characterization of Metal-Ligand Complexes (e.g., FTIR, UV-Vis, NMR, Magnetic Susceptibility)

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in metal-ligand complexes of this compound and its analogs. scirp.orgchemmethod.comekb.eg

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying the coordination sites of the ligand. chemmethod.comekb.eg A key indicator of complex formation is the disappearance of the broad ν(O-H) stretching band of the free ligand, confirming the deprotonation of the hydroxyl group upon coordination. ijsr.netnih.govscispace.com Shifts in the ν(C=N) and ν(C-O) stretching frequencies also provide evidence of the nitrogen and oxygen atoms' involvement in bonding to the metal ion. ijsr.netnih.gov New bands at lower frequencies can often be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. ptfarm.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. scirp.orgchemmethod.comuobaghdad.edu.iq The spectra typically show bands corresponding to intra-ligand π → π* and n → π* transitions, as well as charge transfer transitions between the ligand and the metal ion. ijsr.netscispace.com These spectra can also be used to determine the stoichiometry of the complexes in solution. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the protons in the ligand upon complexation. scispace.comekb.eg Changes in the chemical shifts of the protons near the coordination sites can confirm the binding of the ligand to the metal ion.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which can help in deducing their geometry. chemmethod.comekb.eg For instance, a measured magnetic moment can indicate whether a complex is paramagnetic or diamagnetic and can be characteristic of a specific coordination environment, such as octahedral or square planar. chemmethod.comekb.eg

| Technique | Observation | Interpretation |

|---|---|---|

| FTIR | Disappearance of ν(O-H) band; Shift in ν(C=N) and ν(C-O) bands | Coordination of deprotonated hydroxyl oxygen and quinoline nitrogen to Ni(II) |

| UV-Vis | Intra-ligand and charge transfer bands | Electronic transitions within the complex |

| Magnetic Susceptibility | Paramagnetic with a magnetic moment of 3.1 B.M. | Distorted octahedral geometry |

Applications in Advanced Materials Science and Chemo/biosensing

Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs), renowned for their stability and efficiency. researchgate.netnih.gov The parent complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a benchmark material used for both its electron-transporting and light-emitting capabilities. beilstein-journals.orgresearchgate.netmdpi.com Derivatives are continuously explored to fine-tune properties like emission color, charge carrier mobility, and device lifetime. nih.govuq.edu.au

In OLEDs, balanced charge injection and transport are critical for high efficiency. beilstein-journals.org Organic semiconductors generally have low intrinsic charge density, meaning charge carriers are injected from the electrodes. beilstein-journals.org Materials based on 8-hydroxyquinoline, most notably Alq3, are predominantly known as excellent electron transport materials. researchgate.netresearchgate.net This is attributed to their suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitate electron injection from the cathode, and their ability to block holes. researchgate.net

The charge transport properties of 3-hydroxyquinoline-8-carbonitrile itself have not been extensively detailed in dedicated studies. However, based on the characteristics of the 8-HQ family, it is anticipated that its metal complexes would exhibit significant electron-transporting capabilities. The introduction of the electron-withdrawing carbonitrile (-CN) group at the 8-position would likely influence the electron affinity and molecular orbital energies of the compound, potentially modulating its charge transport characteristics compared to unsubstituted Alq3. Further investigation through techniques like impedance spectroscopy and time-of-flight measurements would be necessary to quantify its electron and hole mobility. beilstein-journals.orgscience.gov

Complexes of 8-hydroxyquinoline are widely used as emissive materials in OLEDs due to their high photoluminescence quantum yields and tunable emission spectra. researchgate.netmdpi.com The fluorescence of these complexes arises from the chelation of the metal ion by the 8-hydroxyquinoline ligand. uci.edu The emission color can be modified by substituting different groups on the quinoline (B57606) ring or by changing the central metal ion. mdpi.com

While specific OLED devices utilizing this compound as the primary emitter are not prominently documented, its structural features suggest potential in this area. The core structure is known to form highly fluorescent complexes. researchgate.net The presence of the 3-hydroxy group, in addition to the chelating nitrogen and oxygen of the parent 8-HQ structure, could lead to unique coordination geometries and photophysical properties upon complexation with metal ions such as Al³⁺ or Zn²⁺. The development of emissive materials often involves creating derivatives that can prevent concentration quenching, a phenomenon where intermolecular interactions reduce efficiency in the solid state. uq.edu.au The specific substitutions in this compound could influence intermolecular packing and solid-state luminescence, making it a target for synthesis and characterization in emissive layer development.

Fluorescent Chemosensors for Metal Ions

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. mdpi.com 8-Hydroxyquinoline and its derivatives are exceptional platforms for designing such sensors due to their inherent ability to chelate metal ions and their rich photophysical behavior. nih.govresearchgate.netnih.gov

The sensing mechanism of many 8-hydroxyquinoline-based sensors relies on two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and the suppression of Excited-State Intramolecular Proton Transfer (ESIPT).

Chelation-Enhanced Fluorescence (CHEF): In the free ligand state, many 8-HQ derivatives are non-fluorescent or weakly fluorescent. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET), from the lone pair of the quinoline nitrogen. Upon chelation with a metal ion, this lone pair becomes involved in a coordinate bond, which inhibits the PET process. This blockage of a non-radiative decay channel leads to a significant increase in fluorescence intensity, an effect known as CHEF. researchgate.net

ESIPT Suppression: Molecules containing a hydroxyl group positioned near a nitrogen atom within a conjugated system, like 3-hydroxyquinoline (B51751), can undergo ESIPT. nih.gov Upon photoexcitation, the acidic proton from the hydroxyl group is rapidly transferred to the nitrogen atom, creating a transient keto-tautomer that has different emissive properties, often being non-emissive or emitting at a much longer wavelength. nih.govrsc.org When a metal ion is introduced, it binds to the hydroxyl oxygen and the quinoline nitrogen, preventing the initial proton transfer. researchgate.netnih.gov This suppression of the ESIPT pathway forces the molecule to emit from its original locally-excited state, resulting in a distinct "turn-on" fluorescence signal at a shorter wavelength. nih.gov

The selectivity and sensitivity of a chemosensor are paramount for its practical use. nih.gov In the design of 8-hydroxyquinoline-based sensors, these properties are tuned by modifying the ligand's structure.

Selectivity: Selectivity refers to the sensor's ability to bind to a specific target ion in the presence of other competing ions. researchgate.net It is governed by the "hard and soft acids and bases" (HSAB) principle and the geometric constraints of the binding pocket. The size of the cavity formed by the chelating groups and the electronic nature of the donor atoms determine which metal ion will bind most strongly. The introduction of the 8-carbonitrile group in this compound can influence selectivity through its steric and electronic effects, potentially tailoring the binding site to favor ions of a specific size and charge density.

Sensitivity: Sensitivity is determined by how large the signal change is for a given concentration of the analyte and is often quantified by the limit of detection (LOD). mdpi.com High sensitivity is achieved by ensuring a significant difference in the quantum yield of fluorescence between the free ligand and the metal complex. For sensors based on ESIPT suppression or CHEF, this means the "off" state should be very dark and the "on" state very bright. The electronic properties of the carbonitrile group can modulate the energy levels of the molecule, which in turn affects the efficiency of both the non-radiative (quenching) and radiative (emission) pathways, thereby impacting sensitivity.

Derivatives of 8-hydroxyquinoline have been successfully employed to detect a wide array of metal cations that are important in biological and environmental systems. These include, but are not limited to, Al³⁺, Zn²⁺, Fe³⁺, Hg²⁺, and Cu²⁺. nih.govgrowingscience.com The specific response—such as which ion is detected and whether the signal is "turn-on" or "turn-off"—depends heavily on the derivative's unique structure and the nature of the metal ion. researchgate.netacs.org

For instance, some 8-HQ derivatives show a highly selective fluorescence enhancement for Al³⁺. researchgate.net Others have been designed for the ratiometric sensing of Zn²⁺, which is crucial in many biological processes. mdpi.comnih.gov The quenching of fluorescence is also a common sensing mechanism, particularly for paramagnetic metal ions like Cu²⁺ or Fe³⁺, or heavy metals like Hg²⁺ which can promote non-radiative decay. acs.org

While specific studies detailing the metal ion sensing profile of this compound are not widely available, its structure strongly suggests it would be an active chemosensor. The binding pocket formed by the 3-hydroxyl group and the quinoline nitrogen is a classic chelating site. The electronic influence of the 8-carbonitrile group would fine-tune its affinity and selectivity, making it a promising candidate for the targeted detection of specific metal cations. Experimental screening against a panel of metal ions would be required to determine its precise selectivity and sensitivity profile.

Corrosion Inhibition Mechanisms

Derivatives of 8-hydroxyquinoline are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

Adsorption Processes on Metal Surfaces and Protective Layer Formation

The corrosion inhibition by hydroxyquinoline derivatives is initiated by the adsorption of the inhibitor molecules onto the metal surface. This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption occurs through electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the quinoline nitrogen can become protonated, facilitating its adsorption on the negatively charged metal surface (due to specifically adsorbed anions like Cl⁻).

Chemisorption, a stronger form of adsorption, involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons from the aromatic rings in the hydroxyquinoline structure, makes these molecules effective electron donors. najah.edursc.org The nitrile (-CN) group can also participate in the adsorption process.

The adsorption of these inhibitor molecules on the metal surface leads to the formation of a protective film. nih.gov This film acts as a physical barrier, blocking the active sites for corrosion and hindering the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface. najah.edu The effectiveness of this protective layer is dependent on the surface coverage (θ), which generally increases with the concentration of the inhibitor. najah.eduresearchgate.net Studies on related compounds have shown that the adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. najah.eduresearchgate.net

Scanning electron microscopy (SEM) analyses of mild steel surfaces have visually confirmed the formation of a protective film by quinoline-based inhibitors, showing a smoother surface with significantly less damage compared to uninhibited surfaces. bohrium.com

Structure-Property Relationships in Inhibition Efficiency

The efficiency of a corrosion inhibitor is intrinsically linked to its molecular structure. For hydroxyquinoline derivatives, several structural features influence their inhibitive properties:

Presence of Heteroatoms and π-Electrons: The nitrogen and oxygen atoms, with their lone pairs of electrons, and the π-electrons of the quinoline ring system are crucial for the adsorption process through electron donation to the metal's d-orbitals.

Substituent Effects: The type and position of substituent groups on the quinoline ring can significantly alter the electron density distribution in the molecule, thereby affecting its adsorption characteristics and inhibition efficiency.

Electron-donating groups (like -OCH₃, -NH₂) can increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and thus improving the inhibition efficiency.

Molecular Size and Planarity: Larger molecules with a planar orientation can cover a larger area of the metal surface, leading to higher inhibition efficiency. acs.org Molecular dynamics simulations have shown that protonated 8-hydroxyquinoline derivatives tend to adsorb in a parallel orientation to the metal surface, maximizing their contact and protective effect. acs.org

Quantum Chemical Parameters: Theoretical calculations using Density Functional Theory (DFT) provide insights into the relationship between molecular structure and inhibition efficiency. Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons, which is generally associated with higher inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a higher ability to accept electrons from the metal, which can also contribute to the bonding.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with better inhibition performance.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

The following table presents data from a study on two 8-hydroxyquinoline carbonitrile derivatives, QP-H and QP-OCH₃, on mild steel in 1 M HCl. najah.eduresearchgate.net

| Inhibitor (at 10⁻³ M) | Inhibition Efficiency (%) |

| 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-H) | 92.0 |

| 2-amino-4-(4-methoxyphenyl)-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-OCH₃) | 79.1 |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The chelating ability of the 8-hydroxyquinoline moiety makes it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their high porosity, large surface area, and tunable properties, which make them suitable for a wide range of applications.

Design and Synthesis of Hydroxyquinoline-Based MOFs

The synthesis of MOFs typically involves the reaction of a metal ion or cluster (the "node") with an organic ligand (the "linker") under specific conditions. For hydroxyquinoline-based MOFs, the 8-hydroxyquinoline derivative acts as the organic linker. The synthesis is often carried out using solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel for a period of time. acs.orgacs.org Other synthetic approaches include microwave-assisted synthesis, sonochemical methods, and mechanochemical synthesis. acs.orgnih.gov

The design of these MOFs can be tailored by:

Choice of Metal Ion: Different metal ions (e.g., Zn²⁺, Cd²⁺, Fe³⁺, Zr⁴⁺, Eu³⁺) lead to different coordination geometries and framework topologies. bohrium.comacs.orgmdpi.com

Functionalization of the Ligand: Introducing other functional groups onto the hydroxyquinoline backbone can modify the properties of the resulting MOF, such as its porosity, stability, and luminescent behavior.

Use of Co-ligands: Employing additional linkers with different geometries and functionalities allows for the construction of more complex and versatile framework structures. acs.org

Post-Synthetic Modification (PSM): Existing MOFs can be chemically modified after their initial synthesis. For example, lanthanide ions like Eu³⁺ can be introduced into a pre-formed MOF to impart specific luminescent properties. acs.org

A general synthetic procedure for a zirconium-based MOF incorporating 8-hydroxyquinoline (HQ) involves dissolving the metal salt (e.g., ZrCl₄), primary linkers (e.g., terephthalic acid), and the hydroxyquinoline derivative in a solvent like N,N-dimethylformamide (DMF), followed by heating. acs.org

Tunable Emission Properties for Optoelectronic Applications

Hydroxyquinoline derivatives and their metal complexes are known for their strong luminescence. researchgate.net When incorporated into MOFs, these luminescent properties can be finely tuned, making them promising materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netcardiff.ac.uk

The emission properties of hydroxyquinoline-based MOFs can be tuned in several ways:

Host-Guest Encapsulation: Luminescent guest molecules, such as tris(8-hydroxyquinoline)aluminum (Alq₃), can be encapsulated within the pores of a host MOF. This can lead to hybrid materials with tunable and even white-light emission. researchgate.net

Lanthanide Doping: Incorporating lanthanide ions (e.g., Eu³⁺, Tb³⁺) into the MOF structure, either during synthesis or through post-synthetic modification, is a common strategy to achieve tunable multicolor emission. acs.orgmdpi.com The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths.

Excitation Wavelength Dependence: The emission color of some of these MOFs can be controlled by simply changing the wavelength of the excitation light. acs.org For example, a Eu³⁺-doped hydroxyquinoline-based MOF was shown to exhibit emissions from orange to white to green by varying the excitation wavelength from 308 nm to 365 nm. acs.org This tunability is highly desirable for applications in solid-state lighting and anti-counterfeiting technologies.

The table below shows the change in CIE chromaticity coordinates for a Eu³⁺/MOF(0.75HQ) sample with varying excitation wavelengths, demonstrating the tunable emission. acs.org

| Excitation Wavelength (nm) | CIE Coordinates (x, y) | Emitted Color |

| 308 | (0.4716, 0.3219) | Orange-red |

| 316 | (0.3785, 0.3360) | Near-white |

| 365 | (0.2628, 0.4233) | Green |

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing quinoline (B57606) derivatives are established, future research will increasingly prioritize the development of novel and sustainable synthetic pathways specifically for 3-hydroxyquinoline-8-carbonitrile and its analogues. The focus will be on aligning with the principles of green chemistry to enhance efficiency, reduce environmental impact, and improve accessibility.

Key research objectives in this area include:

Catalyst Innovation: Exploring the use of earth-abundant metal catalysts or organocatalysts to replace traditional, more hazardous reagents. Methodologies like the Povarov reaction, which can be catalyzed by systems such as AgOTf/TFA, offer avenues for constructing the quinoline scaffold efficiently. researchgate.net

Process Intensification: Investigating one-pot reactions and multi-component strategies that minimize intermediate purification steps, solvent usage, and energy consumption. researchgate.net The synthesis of related pyrano[3,2-h]quinoline-3-carbonitrile derivatives through multi-component reactions serves as a valuable precedent. researchgate.neteurasianjournals.com

Alternative Energy Sources: Utilizing microwave irradiation or flow chemistry to accelerate reaction times and improve yields, often under milder conditions than conventional heating.

Greener Solvents: Shifting from traditional volatile organic compounds to more benign solvent systems like water, ethanol, or supercritical fluids. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A comparative table of potential future synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalyst-Free Multi-Component Reactions | Combines multiple starting materials in a single step without a catalyst, often in green solvents like water or ethanol. researchgate.net | High atom economy, reduced costs, simplified procedures, environmentally friendly. |

| Flow Chemistry Synthesis | Reactions are performed in a continuously flowing stream within a reactor. | Precise control over reaction parameters, enhanced safety, improved scalability, and higher yields. |

| Biocatalytic Routes | Employs enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, reduced environmental footprint. |

| Diazotization/Azo Coupling Routes | Functionalization of the quinoline ring via diazonium salt intermediates. arabjchem.orgresearchgate.net | Versatile method for introducing substituents at specific positions, allowing for diverse derivatives. |

Exploration of Advanced Functional Materials Based on the Hydroxyquinoline-Carbonitrile Scaffold

The inherent properties of the this compound scaffold, particularly its metal-chelating ability and conjugated electronic structure, make it a prime candidate for the development of advanced functional materials. researchgate.netnih.gov Future work will focus on harnessing these properties to create materials with tailored functionalities.

Organic Electronics: The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a classic component in organic light-emitting diodes (OLEDs), where its metal complexes (like Alq₃) serve as emissive and electron-transporting layers. mdpi.comacs.orgscispace.com The specific electronic properties imparted by the 3-hydroxy and 8-carbonitrile substituents could be exploited to tune the emission color, improve charge carrier mobility, and enhance device efficiency and stability. acs.org Research will likely involve synthesizing metal complexes of this compound and evaluating their photoluminescent and electroluminescent characteristics.